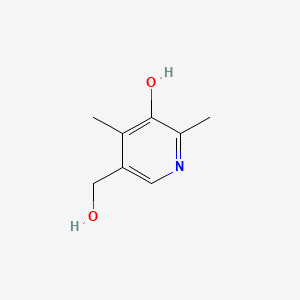

4-Deoxypyridoxine

描述

脱氧吡哆醇,也称为4-脱氧吡哆醇,是吡哆醇(维生素B6)的衍生物。它是一种维生素B6拮抗剂,这意味着它抑制维生素B6的作用。 该化合物已被研究用于其对各种生物过程的影响,包括其对发育胚胎的潜在毒性和通过诱导维生素B6缺乏症抑制免疫系统的能力 .

准备方法

脱氧吡哆醇可以通过多种化学途径合成。一种常见的方法包括用特定试剂与吡哆醇反应,以去除4位上的羟基。 合成路线通常涉及使用保护基团和特定的反应条件,以确保选择性去除羟基而不影响分子上的其他官能团 . 工业生产方法可能涉及使用类似化学反应的大规模合成,但针对更高的产量和纯度进行了优化。

化学反应分析

科学研究应用

Cellular Viability and Islet Transplantation

Overview : Recent studies have highlighted the role of 4-deoxypyridoxine in enhancing the viability of isolated pancreatic islets, which is crucial for successful islet transplantation in type 1 diabetes treatment.

- Mechanism : this compound inhibits sphingosine-1-phosphate lyase (SPL), leading to increased levels of sphingosine-1-phosphate (S1P). This modulation helps protect insulinoma cell lines from chemically induced apoptosis and maintains the viability of isolated pancreatic islets during ex vivo culture .

- Case Study : In a study examining the effects of various agents on pancreatic islet viability, this compound was shown to significantly reduce apoptosis in insulinoma cells and improve islet survival for at least 18 hours when added to culture media . This suggests potential therapeutic applications in improving outcomes for diabetic patients undergoing islet transplantation.

Developmental Biology

Overview : The effects of this compound on embryonic development have been investigated, particularly regarding collagen solubilization and cross-linking.

- Mechanism : When administered to chick embryos, this compound increases the solubilization of collagen from leg bones. This effect indicates that it acts as a lathyrogen, reducing cross-linking in developing tissues by inhibiting lysyl oxidase activity .

- Case Study : A study demonstrated that injecting this compound into 13-day chick embryos resulted in a significant increase in collagen solubilization compared to controls. The activity of lysyl oxidase was also notably reduced, affirming the compound's role in connective tissue development and its potential implications for understanding developmental disorders .

Microbiological Applications

Overview : In microbiology, this compound has been used to study vitamin B6 homeostasis and its metabolic pathways in bacterial models.

- Mechanism : The compound disrupts vitamin B6 homeostasis in Escherichia coli by inhibiting the uptake of vitamin B6 and affecting PLP-dependent enzyme activities. This inhibition leads to toxic effects under certain conditions, revealing insights into bacterial metabolism .

- Case Study : Research involving E. coli K12 strains showed that exposure to this compound resulted in pleiotropic phenotypes due to competitive inhibition of PdxK kinase activity. This study provided valuable data on how bacterial cells respond to vitamin B6 antagonists and their potential use as tools for genetic analysis .

Data Summary

| Application Area | Key Findings | Implications |

|---|---|---|

| Cellular Viability | Enhances viability of pancreatic islets by inhibiting SPL | Potential therapeutic use in diabetes treatment through improved islet transplantation outcomes |

| Developmental Biology | Increases collagen solubilization; reduces lysyl oxidase activity | Insights into connective tissue development and related disorders |

| Microbiology | Disrupts vitamin B6 homeostasis; induces toxicity in E. coli | Useful for studying metabolic pathways and genetic analysis |

作用机制

脱氧吡哆醇通过竞争性抑制参与维生素B6代谢的酶发挥作用。这种抑制作用导致体内活性维生素B6(磷酸吡哆醛)浓度降低。 维生素B6水平的降低会影响各种代谢途径,包括参与氨基酸代谢、神经递质合成和免疫功能的途径 .

相似化合物的比较

由于其特定的结构和作用机制,脱氧吡哆醇在维生素B6拮抗剂中是独一无二的。类似的化合物包括:

吡哆醇: 母体化合物,它是维生素B6的活性形式。

吡哆醛: 维生素B6的另一种活性形式,参与各种酶促反应。

吡哆胺: 维生素B6的一种形式,参与氨基酸代谢.

脱氧吡哆醇抑制维生素B6依赖性酶的能力使其成为研究维生素B6在各种生物过程中的作用的宝贵工具。

生物活性

4-Deoxypyridoxine (4dPN) is a well-known antimetabolite of vitamin B6, which plays a crucial role in various biological processes. This article explores the biological activity of 4dPN, focusing on its mechanisms of action, effects on different organisms, and potential therapeutic applications.

This compound acts primarily as an antagonist to vitamin B6, disrupting the homeostasis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. The compound inhibits PLP-dependent enzymes and affects the uptake of pyridoxine in bacterial systems. Research indicates that 4dPN's toxicity is mediated through multiple pathways, including:

- Inhibition of PLP-dependent enzyme activity : 4dPN phosphate (4dPNP) inhibits enzymes that require PLP as a cofactor, leading to metabolic disturbances in organisms like Escherichia coli and Salmonella enterica .

- Disruption of vitamin B6 uptake : The compound prevents the accumulation of pyridoxine, exacerbating deficiencies in vitamin B6 .

1. Escherichia coli

Studies using E. coli K12 have shown that 4dPN is toxic under conditions where vitamin B6 homeostasis is compromised. The compound's toxicity stems from its inability to serve as a vitamin B6 source, leading to growth inhibition in auxotrophic strains .

2. Chick Embryos

In embryonic studies, injection of 4dPN into 13-day chick embryos resulted in increased solubilization of collagen from leg bones. This effect suggests that 4dPN may function as a lathyrogen, decreasing collagen cross-linking by inhibiting lysyl oxidase activity . Specifically, lysyl oxidase activity was reduced to 74% compared to controls after treatment with 4dPN, indicating significant impact on connective tissue development.

Antibacterial Activity

Recent research has synthesized quaternary ammonium derivatives of this compound, revealing promising antibacterial properties against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 2 μg/mL, demonstrating superior efficacy compared to traditional antiseptics like miramistin . However, these derivatives were ineffective against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa.

Case Study: Genetic Analysis in Salmonella

A genetic analysis utilizing this compound highlighted its role in understanding coenzyme A metabolism in Salmonella enterica. The study revealed that metabolic perturbations induced by 4dPN can elucidate connections between PLP and other essential metabolic pathways .

Summary Table of Biological Activities

属性

IUPAC Name |

5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-7(4-10)3-9-6(2)8(5)11/h3,10-11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOWAYISKWGDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-51-6 (hydrochloride) | |

| Record name | 4-Deoxypyridoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50209849 | |

| Record name | 4-Deoxypyridoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-67-6 | |

| Record name | Deoxypyridoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Deoxypyridoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Deoxypyridoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DESOXYPYRIDOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7LKF6JMQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。